molecular formula C11H14N5Na3O9P2 B10854124 Adenosine 5'-methylenediphosphate (sodium salt)

Adenosine 5'-methylenediphosphate (sodium salt)

Cat. No.: B10854124
M. Wt: 491.17 g/mol
InChI Key: HFZIEMSAEKBTDI-MTQUBGKESA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenosine 5’-methylenediphosphate (sodium salt) typically involves the reaction of adenosine with methylenediphosphonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through various chromatographic techniques to achieve high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and efficiency. The final product is often formulated as a solution in water to facilitate its use in research applications .

Chemical Reactions Analysis

Types of Reactions: Adenosine 5’-methylenediphosphate (sodium salt) primarily undergoes substitution reactions due to the presence of the methylenediphosphate group. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include adenosine derivatives and methylenediphosphonic acid .

Scientific Research Applications

Adenosine 5’-methylenediphosphate (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

Adenosine 5’-methylenediphosphate (sodium salt) exerts its effects by inhibiting the activity of ecto-5’-nucleotidase (CD73). This enzyme is responsible for the conversion of adenosine monophosphate to adenosine, a key step in the regulation of extracellular adenosine levels. By inhibiting this enzyme, the compound reduces the accumulation of adenosine, thereby affecting various signaling pathways involved in cell proliferation, migration, and immune response .

Comparison with Similar Compounds

Uniqueness: Adenosine 5’-methylenediphosphate (sodium salt) is unique due to its ability to inhibit ecto-5’-nucleotidase, making it a valuable tool in research focused on adenosine signaling pathways and cancer therapy .

Properties

Molecular Formula

C11H14N5Na3O9P2

Molecular Weight

491.17 g/mol

IUPAC Name

trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate

InChI

InChI=1S/C11H17N5O9P2.3Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1

InChI Key

HFZIEMSAEKBTDI-MTQUBGKESA-K

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+]

Origin of Product

United States

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